A Technical Guide to the Structural Elucidation of 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone
A Technical Guide to the Structural Elucidation of 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone
Prepared by: Senior Application Scientist, Gemini Division
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive, in-depth walkthrough for the structural elucidation of 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone, a critical intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[1][2] This document moves beyond a simple recitation of analytical data, offering a narrative grounded in the principles of spectroscopic analysis and logical deduction. It is designed to serve as a practical reference for scientists engaged in the synthesis, purification, and characterization of complex organic molecules, emphasizing a self-validating, integrated analytical workflow.
Introduction and Strategic Overview
This guide employs a multi-technique approach, demonstrating how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, and 2D correlation spectroscopy) are synergistically used to assemble the molecular puzzle.
Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₃S | [3][4] |
| Molecular Weight | 289.35 g/mol | [3][4][5] |
| Monoisotopic Mass | 289.07726451 Da | [3] |
| Appearance | Pale Beige to White Solid | [6] |
The Analytical Workflow: A Strategy for Certainty
A robust structural elucidation is not a linear process but an integrated workflow where each analytical technique provides a piece of the puzzle. The causality behind this workflow is to move from the general to the specific: from molecular formula confirmation (MS) and functional group identification (IR) to the precise mapping of the atomic framework (NMR).
Caption: Integrated workflow for structure elucidation.
The Proposed Structure and Atom Numbering
For clarity throughout this guide, the following atom numbering scheme will be used for 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone.
Caption: Structure and numbering scheme.
Mass Spectrometry: Elemental Composition and Initial Fragmentation
Expertise & Experience: High-resolution mass spectrometry (HRMS) is the first logical step. Its primary function is to provide an exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. This is a critical self-validating check; if the observed mass does not correspond to the expected formula (C₁₅H₁₅NO₃S), the synthesized compound is incorrect.
Expected Results (HRMS - ESI+):
-
[M+H]⁺: 290.0845 (Calculated for C₁₅H₁₆NO₃S⁺)
-
[M+Na]⁺: 312.0665 (Calculated for C₁₅H₁₅NNaO₃S⁺)
Trustworthiness: The observation of both the protonated and sodiated adducts, each with a mass accuracy typically below 5 ppm, provides very high confidence in the assigned elemental composition.[7]
Predicted Fragmentation Pattern (EI-MS): Electron Impact (EI) mass spectrometry induces fragmentation, providing clues to the molecule's assembly. The most likely fragmentation pathways involve cleavage alpha to the carbonyl group, a characteristic fragmentation for ketones.[8]
| m/z | Proposed Fragment | Structure of Fragment | Notes |
| 289 | [C₁₅H₁₅NO₃S]⁺ | Molecular Ion (M⁺) | Confirms molecular weight. |
| 134 | [C₈H₈NO]⁺ | [6-methylpyridin-3-yl-C≡O]⁺ | Result of α-cleavage, loss of the benzylsulfone radical. This is a highly stable acylium ion and is expected to be a prominent peak. |
| 155 | [C₇H₇O₂S]⁺ | [CH₂-C₆H₄-SO₂CH₃]⁺ | Result of α-cleavage, loss of the 6-methyl-nicotinoyl radical. |
| 120 | [C₇H₆N]⁺ | [6-methylpyridin-3-yl]⁺ | Loss of CO from the m/z 134 fragment. |
| 92 | [C₆H₆N]⁺ | [Methylpyridine]⁺ | Further fragmentation of the pyridine ring. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups within the molecule.[5][9] The presence or absence of characteristic absorption bands provides immediate confirmation of the carbonyl and sulfone moieties. The principle relies on the absorption of specific frequencies of IR radiation that match the vibrational frequencies of the bonds within the molecule.[10][11]
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100-3000 | C-H Stretch | Aromatic | Confirms the presence of sp² C-H bonds in the pyridine and phenyl rings. |
| ~2950-2850 | C-H Stretch | Aliphatic | Confirms the presence of sp³ C-H bonds in the methyl and methylene groups. |
| ~1690 | C=O Stretch | Aromatic Ketone | This is a key, strong absorption. Its position below 1700 cm⁻¹ is indicative of conjugation with the pyridine ring.[4][12] |
| ~1600, ~1475 | C=C Stretch | Aromatic Rings | Multiple bands confirming the aromatic skeletons. |
| ~1320 | S=O Asymmetric Stretch | Sulfone | A strong, characteristic band for the sulfone group.[13] |
| ~1150 | S=O Symmetric Stretch | Sulfone | The second strong, characteristic band confirming the sulfone group.[13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6][14] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. We will analyze the ¹H, ¹³C, and 2D NMR data in a stepwise manner to assemble the final structure.
¹H NMR Spectroscopy - The Proton Framework
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons). The data below is consistent with published spectra.[15]
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 9.11 | d | 1H | H-2' | Doublet due to coupling with H-4'. Highly deshielded due to proximity to nitrogen and the carbonyl group. |
| 8.16 | dd | 1H | H-4' | Doublet of doublets, coupling to both H-2' and H-5'. |
| 7.91 | d | 2H | H-11, H-15 | Aromatic protons ortho to the electron-withdrawing sulfone group are significantly deshielded. Appears as a doublet due to coupling with H-12/H-14. |
| 7.46 | d | 2H | H-12, H-14 | Aromatic protons meta to the sulfone group. Appears as a doublet due to coupling with H-11/H-15. |
| 7.29 | d | 1H | H-5' | Doublet due to coupling with H-4'. Shielded relative to other pyridine protons. |
| 4.38 | s | 2H | H-8 | Methylene protons adjacent to a carbonyl and an aromatic ring. Appears as a singlet as there are no adjacent protons. |
| 3.04 | s | 3H | H-13 | Methyl protons of the sulfone group. A singlet in a characteristic region for this functional group. |
| 2.64 | s | 3H | H-16 | Methyl protons on the pyridine ring. A singlet in a typical benzylic-like position. |
¹³C NMR Spectroscopy - The Carbon Skeleton
The ¹³C NMR spectrum shows all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195.5 | C-7 (C=O) | Ketone carbonyl carbon, deshielded. |
| ~163.0 | C-6' | Pyridine carbon attached to the methyl group. |
| ~154.0 | C-2' | Pyridine carbon adjacent to nitrogen, highly deshielded. |
| ~141.5 | C-10 | Phenyl carbon attached to the sulfone group. |
| ~138.0 | C-4' | Pyridine CH. |
| ~131.0 | C-9 | Phenyl carbon attached to the methylene group. |
| ~130.5 | C-11, C-15 | Phenyl CH ortho to the sulfone group. |
| ~129.0 | C-3' | Pyridine carbon attached to the carbonyl group. |
| ~128.0 | C-12, C-14 | Phenyl CH meta to the sulfone group. |
| ~124.0 | C-5' | Pyridine CH. |
| ~45.0 | C-8 (-CH₂-) | Methylene carbon. |
| ~44.5 | C-13 (-SO₂CH₃) | Sulfone methyl carbon. |
| ~25.0 | C-16 (-CH₃) | Pyridine methyl carbon. |
2D NMR Spectroscopy - Confirming Connectivity
Expertise & Experience: While 1D NMR provides the pieces, 2D NMR shows how they connect. For a structure of this complexity, Heteronuclear Multiple Bond Correlation (HMBC) is the key experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing us to definitively link the isolated spin systems.
Key Predicted HMBC Correlations:
Caption: Key expected HMBC correlations.
-
H-8 to C-7 (C=O): This ³J correlation definitively links the methylene bridge to the ketone carbonyl.
-
H-8 to C-9: This ²J correlation links the other side of the methylene bridge to the sulfonyl-phenyl ring.
-
H-4' to C-7 (C=O): This ³J correlation confirms the attachment of the carbonyl group to the C-3' position of the pyridine ring.
-
H-2' to C-7 (C=O): A weaker, longer-range correlation that further supports the pyridine-ketone connection.
-
H-13 to C-10: This ³J correlation confirms the methyl group is attached to the sulfur, which is attached to the C-10 of the phenyl ring.
Experimental Protocols
Sample Preparation
A sample of the synthesized material (approx. 10-20 mg) is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra are acquired on a 400 MHz spectrometer equipped with a broadband probe.
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and acquisition of 16 scans.
-
¹³C{¹H} NMR: A standard proton-decoupled experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and acquisition of 1024 scans.
-
HMBC: A standard gradient-selected HMBC experiment is performed, optimized for a long-range coupling constant of 8 Hz.
Mass Spectrometry
-
HRMS (ESI): The sample is dissolved in methanol/water (1:1) with 0.1% formic acid and infused into an Orbitrap or TOF mass spectrometer operating in positive ion mode.
-
EI-MS: A sample is introduced via a direct insertion probe or GC inlet into a magnetic sector or quadrupole mass spectrometer with an electron ionization source (70 eV).
FTIR Spectroscopy
A small amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The spectrum is collected from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.
Conclusion
The collective evidence from mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments provides an unambiguous and self-validating confirmation of the structure as 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone. HRMS confirms the elemental formula. FTIR identifies the required ketone and sulfone functional groups. ¹H and ¹³C NMR account for every proton and carbon in the proposed structure, and crucially, 2D HMBC experiments definitively establish the connectivity between the 6-methylnicotinoyl fragment and the (4-methylsulfonyl)phenylmethyl fragment through the ketone bridge. This rigorous, multi-faceted approach ensures the highest level of scientific integrity for the characterization of this vital pharmaceutical intermediate.
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